In Vivo ED20 Comparison: Exepanol vs. Metoclopramide for Increasing LES Pressure in Dogs
In a direct head-to-head comparison in pentobarbital-anesthetized dogs, Exepanol demonstrated significantly higher potency than metoclopramide in increasing lower esophageal sphincter (LES) pressure [1]. The ED20 value (dose required to increase LESP by 20 mm Hg) for Exepanol was 0.72 mg/kg i.v., compared to 2.18 mg/kg i.v. for metoclopramide (P<0.01) [1].
| Evidence Dimension | Potency in increasing LES pressure (ED20) |
|---|---|
| Target Compound Data | ED20 = 0.72 (0.45-1.04) mg/kg i.v. |
| Comparator Or Baseline | Metoclopramide ED20 = 2.18 (1.30-3.42) mg/kg i.v. |
| Quantified Difference | Exepanol is 3.03 times more potent (P<0.01) |
| Conditions | Pentobarbital-anesthetized dogs, pull-through manometry |
Why This Matters
This 3-fold higher potency indicates that a lower dose of Exepanol may be required to achieve a clinically relevant increase in LES pressure, a key factor in managing GERD.
- [1] Fowler PJ, Grous M, Price W, Matthews WD. Effects of KC 2450 on the lower esophageal sphincter in vivo and in vitro. Eur J Pharmacol. 1987 Oct 13;142(2):225-33. doi: 10.1016/0014-2999(87)90111-7. PMID: 3691640. View Source
